![molecular formula C23H24N4O3 B5593699 3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)
3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine, commonly known as MP-10, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that plays a critical role in the regulation of smooth muscle tone, particularly in the vasculature. MP-10 has been shown to have potential therapeutic applications in the treatment of various conditions, including erectile dysfunction, pulmonary hypertension, and heart failure.
Wirkmechanismus
MP-10 works by selectively inhibiting 3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. cGMP is a second messenger molecule that plays a critical role in the regulation of smooth muscle tone, particularly in the vasculature. By increasing cGMP levels, MP-10 leads to relaxation of smooth muscle cells, which in turn leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects, including relaxation of smooth muscle cells, vasodilation, and improved blood flow. In addition, MP-10 has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MP-10 is its selectivity for 3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine, which reduces the potential for off-target effects. However, one limitation of MP-10 is its relatively short half-life, which may limit its effectiveness in certain therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on MP-10. One area of interest is the development of more potent and selective 3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine inhibitors with longer half-lives. Another area of interest is the investigation of the potential therapeutic applications of MP-10 in conditions such as heart failure and stroke. Finally, further research is needed to better understand the biochemical and physiological effects of MP-10 and its potential mechanisms of action.
Synthesemethoden
The synthesis of MP-10 involves several steps, including the condensation of 4-(4-methoxyphenyl)piperazine with 3-nitro-4-(2-pyridylmethyl)phenol, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with 4-(bromomethyl)phenyl 4-carboxyphenyl ether to yield the final product.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal models, MP-10 has been shown to improve cardiac function and reduce pulmonary arterial pressure. In clinical trials, MP-10 has been found to be effective in improving erectile function in patients with erectile dysfunction and reducing pulmonary arterial pressure in patients with pulmonary hypertension.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[4-(6-methylpyridazin-3-yl)oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17-3-12-22(25-24-17)30-21-8-4-18(5-9-21)23(28)27-15-13-26(14-16-27)19-6-10-20(29-2)11-7-19/h3-12H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORBBHPTYDRCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5593623.png)
![7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)
![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)
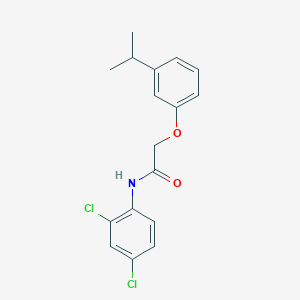

![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)
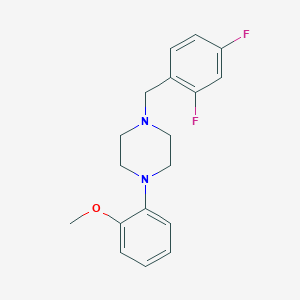
![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)
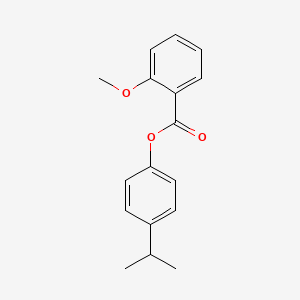
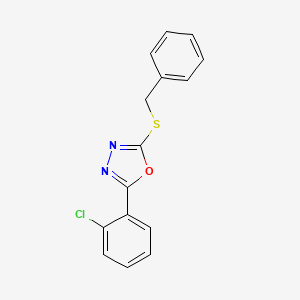
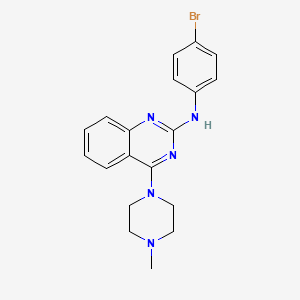
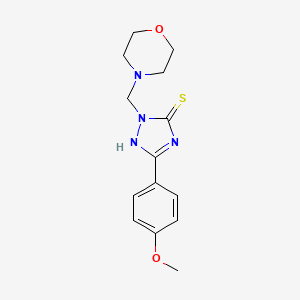
![2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593724.png)